4-Methoxy-2-sulfamoylbenzoic acid
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Overview
Description
4-Methoxy-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a sulfamoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-sulfamoylbenzoic acid can be achieved through several methods. One common approach involves the sulfonation of 4-methoxybenzoic acid followed by the introduction of the sulfamoyl group. The reaction typically involves the use of chlorosulfonic acid and ammonia under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-sulfamoylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can form condensation products with various amines and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia, amines, and alcohols are typical nucleophiles for substitution and condensation reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, sulfonamides, and ester derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-2-sulfamoylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-sulfamoylbenzoic acid
- 2-Methoxy-5-sulfamoylbenzoic acid
- 4-Carboxybenzenesulfonamide
Uniqueness
4-Methoxy-2-sulfamoylbenzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, while the sulfamoyl group provides potential sites for hydrogen bonding and electrostatic interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9NO5S |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
4-methoxy-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
InChI Key |
FLWIQFGGXTYDQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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